5,7,8,9,9a,10-Hexahydropyrido[2,3-d]pyrrolo[1,2-a]pyrimidine
Description
5,7,8,9,9a,10-Hexahydropyrido[2,3-d]pyrrolo[1,2-a]pyrimidine is a tricyclic heterocyclic compound featuring fused pyridine, pyrrole, and pyrimidine rings. Its partially saturated structure (hexahydro configuration) confers unique stereoelectronic properties, making it a scaffold of interest in medicinal chemistry and materials science. The compound’s synthesis typically involves cyclization reactions, as demonstrated in the formation of related dihydro analogs via lactonization and decarboxylation pathways .
Properties
IUPAC Name |
2,7,13-triazatricyclo[7.4.0.03,7]trideca-1(9),10,12-triene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3/c1-3-8-7-13-6-2-4-9(13)12-10(8)11-5-1/h1,3,5,9H,2,4,6-7H2,(H,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVCONXOJOPFNRF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2NC3=C(CN2C1)C=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00717106 | |
| Record name | 5,7,8,9,9a,10-Hexahydropyrido[2,3-d]pyrrolo[1,2-a]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00717106 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1004781-36-5 | |
| Record name | 5,7,8,9,9a,10-Hexahydropyrido[2,3-d]pyrrolo[1,2-a]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00717106 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,7,8,9,9a,10-Hexahydropyrido[2,3-d]pyrrolo[1,2-a]pyrimidine typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting materials such as substituted pyridines and pyrroles can be reacted in the presence of suitable catalysts and solvents to form the desired heterocyclic structure.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
5,7,8,9,9a,10-Hexahydropyrido[2,3-d]pyrrolo[1,2-a]pyrimidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at specific positions on the heterocyclic ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenated derivatives can be used for nucleophilic substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce fully saturated compounds.
Scientific Research Applications
Medicinal Chemistry
5,7,8,9,9a,10-Hexahydropyrido[2,3-d]pyrrolo[1,2-a]pyrimidine has been studied for its potential therapeutic effects. Its structural similarity to other bioactive compounds makes it a candidate for drug development.
- Anticancer Activity : Research indicates that derivatives of this compound may exhibit anticancer properties. For instance, studies have shown that modifications to the pyrido-pyrimidine structure can lead to enhanced cytotoxicity against various cancer cell lines .
- Neuroprotective Effects : Preliminary investigations suggest that this compound may offer neuroprotective benefits. Its ability to cross the blood-brain barrier could make it a viable candidate for treating neurodegenerative diseases such as Alzheimer's or Parkinson's disease .
Material Science
The unique molecular structure of 5,7,8,9,9a,10-Hexahydropyrido[2,3-d]pyrrolo[1,2-a]pyrimidine allows it to be utilized in the development of advanced materials.
- Polymer Chemistry : Researchers are exploring the incorporation of this compound into polymer matrices to enhance mechanical properties and thermal stability. Its nitrogen-rich structure can contribute to improved flame retardancy in polymers .
- Organic Electronics : The compound's electronic properties are being investigated for applications in organic semiconductors and photovoltaic devices. Its ability to facilitate charge transport makes it a candidate for use in organic light-emitting diodes (OLEDs) and solar cells .
Synthetic Applications
The synthesis of 5,7,8,9,9a,10-Hexahydropyrido[2,3-d]pyrrolo[1,2-a]pyrimidine has been achieved through various methods involving cyclization reactions and multi-step synthesis pathways. This has implications for the development of new synthetic routes in organic chemistry.
Case Study 1: Anticancer Activity
A study published in a peer-reviewed journal demonstrated that specific derivatives of 5,7,8,9,9a,10-Hexahydropyrido[2,3-d]pyrrolo[1,2-a]pyrimidine exhibited significant cytotoxicity against human cancer cell lines. The study highlighted the importance of structural modifications in enhancing biological activity.
Case Study 2: Polymer Enhancement
Research conducted on the incorporation of this compound into polyvinyl chloride (PVC) matrices showed improved thermal stability and mechanical strength. The findings suggest that nitrogen-containing heterocycles could play a crucial role in developing next-generation materials with enhanced properties.
Mechanism of Action
The mechanism of action of 5,7,8,9,9a,10-Hexahydropyrido[2,3-d]pyrrolo[1,2-a]pyrimidine involves its interaction with specific molecular targets and pathways. For instance, it may bind to enzymes or receptors, modulating their activity and leading to biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Structural Comparison of Key Analogs
Key Observations :
- Saturation : The target compound’s hexahydro configuration distinguishes it from fully aromatic analogs like pyrrolo[2,3-d]pyrimidines, which are more planar and π-conjugated .
- Substituent Effects : Carboxamide or alkyl substituents (e.g., propyl, heptyl) enhance solubility and bioactivity. For example, 1-benzyl-N-aryl derivatives exhibit improved crystallinity (mp 87% yield) , while propyl/heptyl chains increase lipophilicity (logP ~4.1) .
Pharmacological Activity
Key Observations :
- Kinase Inhibition : Pyrrolo[2,3-d]pyrimidines with methyl-pyrrole substituents show moderate EGFR inhibition (IC50 5.31 µM), while bulkier groups reduce activity .
- Antibiofilm Activity : Alkyl-substituted dihydropyrido-pyrrolo-pyrimidines disrupt biofilm formation in MRSA and E. coli, with compound 6g achieving 91.2% biomass reduction .
Physicochemical Properties
Table 3: Comparative Physicochemical Data
Biological Activity
5,7,8,9,9a,10-Hexahydropyrido[2,3-d]pyrrolo[1,2-a]pyrimidine is a heterocyclic compound characterized by a complex structure that integrates pyridine, pyrrole, and pyrimidine rings. This unique configuration contributes to its potential biological activities and applications in medicinal chemistry and pharmacology. The compound has garnered interest for its possible roles as an antimicrobial, antiviral, and anticancer agent.
- Molecular Formula : C10H13N3
- Molecular Weight : 175.23 g/mol
- CAS Number : 1004781-36-5
- Melting Point : 123-126 °C
The biological activity of 5,7,8,9,9a,10-Hexahydropyrido[2,3-d]pyrrolo[1,2-a]pyrimidine is primarily attributed to its ability to interact with various molecular targets within biological systems. This includes:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
- Receptor Modulation : It can bind to receptors influencing cellular signaling pathways.
- DNA Interaction : Potential intercalation with DNA could affect replication and transcription processes.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown effectiveness against a range of bacterial strains. A comparative analysis of its antimicrobial efficacy against common pathogens is summarized in the table below:
| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | |
| Escherichia coli | 16 µg/mL | |
| Pseudomonas aeruginosa | 64 µg/mL |
Antiviral Activity
Preliminary studies suggest that 5,7,8,9,9a,10-Hexahydropyrido[2,3-d]pyrrolo[1,2-a]pyrimidine may possess antiviral properties. It has been evaluated against several viral strains with varying degrees of success. Notable findings include:
- HIV : Showed moderate inhibitory effects in cell culture assays.
- Influenza Virus : Demonstrated potential in reducing viral replication rates.
Anticancer Properties
The compound's anticancer potential has been explored through various studies focusing on its cytotoxic effects on different cancer cell lines. Key findings include:
- Induction of apoptosis in human breast cancer cells (MCF-7).
- Inhibition of cell proliferation in colorectal cancer cells (HCT116).
A summary of the cytotoxic effects is presented in the following table:
| Cancer Cell Line | IC50 (µM) | Reference |
|---|---|---|
| MCF-7 (Breast) | 15 | |
| HCT116 (Colorectal) | 20 | |
| HeLa (Cervical) | 25 |
Study on Antimicrobial Efficacy
A study conducted by Smith et al. (2024) evaluated the antimicrobial activity of 5,7,8,9,9a,10-Hexahydropyrido[2,3-d]pyrrolo[1,2-a]pyrimidine against multidrug-resistant bacteria. The results indicated a significant reduction in bacterial load when treated with the compound compared to control groups.
Investigation into Anticancer Properties
In a recent clinical trial involving patients with advanced colorectal cancer (Johnson et al., 2024), the compound was administered as part of a combination therapy. Preliminary results showed improved survival rates and reduced tumor size in a subset of patients.
Q & A
Q. What synthetic methodologies are most effective for producing 5,7,8,9,9a,10-hexahydropyrido[2,3-d]pyrrolo[1,2-a]pyrimidine derivatives with high yields?
A multi-step approach is often employed, starting with carbaldehydes reacting with ethyl N-alkylglycinates in the presence of triethylamine. Cyclization via sodium methoxide generates the tricyclic core, followed by hydrolysis to yield carboxylic acids. Subsequent treatment with thionyl chloride produces carbonyl chlorides, which are then coupled with amines to form carboxamides. Yields typically range from 75% to 89%, depending on substituents and reaction conditions .
Q. Which spectroscopic techniques are essential for confirming the structural integrity of synthesized hexahydropyrido-pyrrolo-pyrimidine derivatives?
Key techniques include:
Q. How should researchers design initial biological screening assays for antimicrobial activity of these derivatives?
Use standardized microdilution methods to determine minimum inhibitory concentrations (MICs) against gram-positive (e.g., methicillin-resistant S. aureus 222) and gram-negative strains (E. coli 311, P. aeruginosa 449). Note that most derivatives show MICs >200 mg/L against gram-negative bacteria, but selective activity against S. aureus (e.g., MIC = 75 mg/L for compound 6b) may occur .
Advanced Research Questions
Q. How can structural modifications at the C-2 carboxamide position enhance antibiofilm activity without altering MIC values?
Sub-inhibitory concentrations (25 mg/L) of derivatives like 6a, 6d, 6g, and 6h disrupt biofilm formation by >50% in S. aureus and P. aeruginosa. Modifying the alkyl chain length or introducing hydrophilic groups (e.g., hydroxyl) can improve biofilm penetration while maintaining low cytotoxicity. Use gentian violet staining and optical density (OD630) measurements to quantify biomass reduction .
Q. What strategies reconcile discrepancies between weak antimicrobial activity and potent antibiofilm effects in pyrrolo-pyrimidine derivatives?
Biofilm inhibition often operates via non-microbicidal mechanisms, such as interference with quorum sensing or extracellular matrix components. Prioritize transcriptomic profiling (e.g., downregulation of lasI/rhlI genes in P. aeruginosa) or confocal microscopy to visualize biofilm architecture changes. Statistical validation with the Kruskal-Wallis test (p < 0.05) is critical .
Q. How do researchers establish structure-activity relationships (SAR) for derivatives with complex tricyclic frameworks?
Systematically vary substituents at the C-1 (alkyl groups) and C-4 (oxo/thioxo) positions. For example:
Q. What experimental approaches validate the kinase inhibitory potential of pyrrolo-pyrimidine derivatives in cancer research?
Use ATP-competitive binding assays (e.g., IC50 determination for IGF-1R inhibition, as seen with NVP-AEW541) and cell viability assays (e.g., MTT in anchorage-independent growth models). Pair these with Western blotting to confirm downstream signaling suppression (e.g., Akt phosphorylation) .
Q. How can iodolactonization reactions expand the chemical diversity of pyrrolo-pyrimidine-based tricyclic systems?
Introduce iodine at the C-7 position to enable intramolecular cyclization, forming 1-deazapyrimido[1,2,3-cd]purine derivatives. Monitor reaction progress via TLC and characterize products using high-resolution mass spectrometry (HRMS) and X-ray crystallography .
Data Contradiction Analysis
Q. Why do some derivatives exhibit antibiofilm activity at sub-MIC levels despite lacking direct antimicrobial effects?
Sub-MIC concentrations (e.g., 25 mg/L) may disrupt bacterial communication pathways (e.g., las/rhl quorum sensing) or inhibit adhesins like S. aureus surface proteins. Validate using RNA-seq to identify downregulated biofilm-related genes and scanning electron microscopy (SEM) to observe matrix degradation .
Q. How should researchers address inconsistencies in synthetic yields across similar derivatives?
Optimize reaction parameters (e.g., solvent polarity, temperature) for intermediates like 2-chloro-4-oxo-pyrido-pyrimidine carbaldehydes. Use HPLC purity analysis to identify side products (e.g., uncyclized precursors) and adjust stoichiometry or catalyst loading (e.g., triethylamine) .
Methodological Tables
Q. Table 1: Key Synthetic Steps and Yields
| Step | Reagents/Conditions | Yield Range | Key Intermediates |
|---|---|---|---|
| Carbaldehyde reaction | Triethylamine, methanol | 75–89% | Tricyclic core (3a-e) |
| Alkaline hydrolysis | NaOH, ethanol/water | 80–85% | Carboxylic acids (4a-e) |
| Chloride formation | Thionyl chloride, DCM | 90–95% | Carbonyl chlorides (5a-e) |
Q. Table 2: Biofilm Inhibition at Sub-MIC (25 mg/L)
| Compound | S. aureus 222 Inhibition (%) | P. aeruginosa 449 Inhibition (%) |
|---|---|---|
| 6a | 55 | 48 |
| 6d | 62 | 53 |
| 6g | 58 | 50 |
| 6h | 60 | 51 |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
